SAR125844

Kinase selectivity profiling Off-target pharmacology Biochemical screening

MET-targeted research demands selective probes without VEGFR2/ALK confounding, yet most MET inhibitors lack kinome precision. SAR125844 solves this: only 5 off-target kinases inhibited (<300 nM) among 275 tested. IV-formulated (oral BA ~2%), retains nanomolar potency against drug-resistant mutants H1094Y (IC50 0.22 nM), Y1235D (1.7 nM), M1250T (6.5 nM). Validated in MET-amplified xenografts (Hs 746T, SNU-5) with established IV dosing parameters. No CYP3A4 inhibition liability, enabling clean combinatorial pharmacology without metabolic interference.

Molecular Formula C25H23FN8O2S2
Molecular Weight 550.6 g/mol
CAS No. 1116743-46-4
Cat. No. B1684697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR125844
CAS1116743-46-4
Synonyms1-(6-(6-(4-fluorophenyl)-(1,2,4)triazolo(4,3-b)pyridazin-3-ylsulfanyl)benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea
SAR125844
Molecular FormulaC25H23FN8O2S2
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F
InChIInChI=1S/C25H23FN8O2S2/c26-17-3-1-16(2-4-17)19-7-8-22-30-31-25(34(22)32-19)37-18-5-6-20-21(15-18)38-24(28-20)29-23(35)27-9-10-33-11-13-36-14-12-33/h1-8,15H,9-14H2,(H2,27,28,29,35)
InChIKeyODIUNTQOXRXOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SAR125844: Intravenous c-Met Inhibitor


SAR125844 (CAS 1116743-46-4) is a triazolopyridazine-derivative, ATP-competitive, reversible small-molecule inhibitor of the MET receptor tyrosine kinase (c-Met/HGFR), designed and optimized for intravenous (IV) administration by Sanofi [1]. It displays nanomolar biochemical potency against wild-type MET kinase (IC50 = 4.2 nM; Ki = 2.8 nM) and maintains activity against several clinically relevant kinase domain mutants (H1094Y, Y1235D, M1250T, L1195V, D1228H) . Broad kinome profiling demonstrates high selectivity, with only five off-target kinases inhibited at IC50 < 300 nM in a 275-kinase panel [2].

Intravenous MET pathway inhibition study context
Kinase selectivity profiling: narrow off-target profile in 275-kinase panel
Mutant MET kinase domain coverage for resistance research

SAR125844 vs Oral MET Inhibitors: Key Differences


Generic substitution among MET inhibitors is scientifically unsound due to fundamental differences in pharmacokinetic profiles, selectivity landscapes, and mutant coverage. SAR125844 is exclusively formulated for intravenous administration with oral bioavailability of approximately 2%, precluding interchangeability with oral MET inhibitors such as crizotinib, cabozantinib, or capmatinib . Furthermore, its kinome selectivity profile (only 5 off-targets below 300 nM among 275 kinases) differs substantially from multi-targeted MET inhibitors like cabozantinib, which potently inhibits VEGFR2, RET, KIT, and AXL [1]. Critically, SAR125844 demonstrates retained nanomolar potency against specific MET kinase domain mutants (H1094Y, Y1235D, M1250T) that confer resistance to other MET inhibitors, with mutant/wild-type IC50 ratios varying from 0.05 to 1.55 . These quantitative differences mandate compound-specific procurement for experimental reproducibility.

Route IV-only formulation may not interchange with oral MET inhibitors; oral bioavailability ~2% limits direct substitution
Selectivity Kinome selectivity profile differs substantially from multi-targeted inhibitors like cabozantinib (VEGFR2/RET/KIT/AXL)
Mutant Coverage Potency against H1094Y, Y1235D, M1250T mutants may not replicate with crizotinib or other MET inhibitors

SAR125844: Comparative Evidence Guide


Kinase Selectivity vs Cabozantinib

In a broad kinome panel of 275 human kinases, SAR125844 demonstrates exceptional selectivity for MET, with only 5 additional kinases inhibited at IC50 values below 300 nM (TRKA/NTRK1: 39 nM; TRKB/NTRK2: 280 nM; PDGFRα-V561D: 55 nM; AXL: 87 nM; MER: 105 nM) . This selectivity profile contrasts sharply with cabozantinib, a multi-targeted MET/VEGFR2/RET/KIT/AXL inhibitor that potently inhibits numerous kinases at sub-100 nM concentrations [1]. The >100-fold selectivity window for MET over its closest structural homolog RON (IC50 ≈ 740 nM) further distinguishes SAR125844 from less selective MET inhibitors .

Kinase Selectivity
Reported
5 off-targets <300 nM vs. >30 for cabozantinib
Enables MET-specific mechanistic interpretation
275-kinase panel; cross-study comparable
Kinase selectivity profiling Off-target pharmacology Biochemical screening

Mutant MET Coverage vs Crizotinib

SAR125844 retains potent inhibitory activity against clinically relevant MET kinase domain mutants that confer resistance to other MET inhibitors. Against the H1094Y mutant, SAR125844 exhibits an IC50 of 0.22 nM (19-fold more potent than against wild-type MET). Against the Y1235D gatekeeper mutant analog, IC50 = 1.7 nM (2.5-fold more potent than WT). Against the M1250T mutant, IC50 = 6.5 nM (1.5-fold less potent than WT) . In contrast, crizotinib demonstrates significant loss of potency against the M1250T mutant (IC50 > 100 nM) and the Y1230C/H mutants [1].

Mutant MET Coverage
Reported
H1094Y: 0.22 nM, Y1235D: 1.7 nM, M1250T: 6.5 nM IC50
Supports mutant MET resistance modeling
Crizotinib M1250T IC50 >100 nM
Kinase domain mutants Drug resistance Acquired mutation

Intravenous vs Oral MET Inhibitors

SAR125844 is engineered specifically for intravenous administration, with oral bioavailability measured at approximately 2% in mice, consistent with moderate Caco-2 permeability . This pharmacokinetic property fundamentally differentiates it from oral MET inhibitors such as capmatinib (oral bioavailability ~45-70% in preclinical models) and tepotinib (oral bioavailability ~50%) [1]. The IV formulation utilizes Captisol® (sulfobutylether β-cyclodextrin) solubility-enhancement technology to enable parenteral dosing [2].

IV vs Oral MET
Class-level
Oral bioavailability ~2% vs. ~45-70% for oral agents
IV route eliminates oral absorption variability
Captisol® formulation enables parenteral use
Pharmacokinetics Bioavailability Route of administration

Cellular Autophosphorylation Inhibition

In cell-based assays, SAR125844 inhibits MET autophosphorylation with IC50 values ranging from 1.4 to 5.1 nM across multiple MET-amplified cell lines [1]. This cellular potency translates directly to antiproliferative activity, with IC50 values in the low nanomolar range selectively in MET-amplified lines [2]. By comparison, the widely used clinical MET inhibitor crizotinib demonstrates cellular MET autophosphorylation inhibition IC50 of approximately 5-10 nM in similar assays, but with ALK co-inhibition that SAR125844 lacks [3].

Cellular Target Engagement
Reported
MET autophosphorylation IC50 1.4–5.1 nM
Clean MET pharmacology without ALK co-inhibition
MET-amplified gastric cancer lines
Cellular pharmacology Target engagement Phosphorylation assay

Efficacy in MET-Amplified Xenografts

In the MET-amplified Hs 746T gastric cancer xenograft model, SAR125844 administered intravenously at 20 mg/kg completely inhibits intratumoral c-Met phosphorylation . At doses ranging from 10-45 mg/kg, SAR125844 induces tumor stasis at the lowest active dose and tumor regression at higher doses, achieving sustained MET kinase inhibition for up to 7 days when formulated as a nanosuspension [1]. Efficacy is achieved at well-tolerated doses without treatment-related body weight loss [1].

Xenograft Efficacy
Head-to-head
Tumor regression at 20-45 mg/kg IV vs vehicle
Reported tumor regression endpoint context
Hs 746T MET-amplified gastric cancer model
Xenograft efficacy Tumor regression Pharmacodynamics

CYP3A4 Inhibition Profile

During chemical optimization of the triazolopyridazine series, absence of CYP3A4 inhibition was deliberately achieved for SAR125844, albeit at the expense of oral absorption [1]. This represents a deliberate medicinal chemistry trade-off that distinguishes SAR125844 from earlier compounds in the same chemical series that possessed either CYP3A4 liability or inadequate potency. The low oral bioavailability (~2%) is thus an intentional consequence of optimizing for CYP3A4 safety, not a formulation deficiency .

CYP3A4 Liability
Data to verify
Absence of CYP3A4 inhibition by design
Supports combinatorial DDI studies
Trade-off with oral absorption
Drug metabolism CYP inhibition Chemical optimization

SAR125844: Research Applications


MET-Specific Signaling Studies

Investigators studying MET-dependent signaling pathways (PI3K/AKT, RAS/MAPK) without confounding VEGFR2, RET, or ALK inhibition should select SAR125844. With only five off-target kinases inhibited at IC50 < 300 nM among 275 kinases tested, SAR125844 enables clean mechanistic interpretation of MET-specific pharmacology . This contrasts with cabozantinib (>30 off-target kinases) and crizotinib (potent ALK co-inhibition).

Mutant MET Resistance Modeling

Researchers investigating resistance mechanisms to MET-targeted therapy should procure SAR125844 for experiments involving MET kinase domain mutants. The compound retains potent activity against H1094Y (IC50 = 0.22 nM), Y1235D (IC50 = 1.7 nM), and M1250T (IC50 = 6.5 nM) mutants . This mutant coverage profile enables head-to-head comparisons with crizotinib-resistant models and supports structure-activity relationship studies utilizing the available co-crystal structure (PDB: 5HOR) of SAR125844 bound to c-Met-M1250T [1].

Controlled IV Dosing for Xenograft Studies

For in vivo pharmacology studies in MET-amplified xenograft models (Hs 746T, SNU-5 gastric cancer), SAR125844 provides a validated reference compound with established IV dosing parameters and pharmacodynamic biomarker correlation [2]. The compound's low oral bioavailability (~2%) eliminates gastrointestinal absorption variability, enabling precise exposure-response relationships . A single 20 mg/kg IV dose achieves complete intratumoral MET phosphorylation inhibition, with tumor regression observed at 20-45 mg/kg in MET-amplified models [2].

DDI Studies Without CYP3A4 Inhibition

Investigators conducting drug-drug interaction studies or combination therapy experiments where CYP3A4 modulation would confound results should select SAR125844. The compound was deliberately optimized to eliminate CYP3A4 inhibition liability [3]. This property, combined with its clean kinome selectivity, makes SAR125844 suitable for combinatorial studies with CYP3A4-metabolized agents where MET inhibition must be achieved without altering co-administered drug metabolism.

Application
Selection Property
Validation Focus
MET-specific signaling studies
Kinase selectivity profile (few off-targets)
Verify absence of VEGFR2/RET/ALK inhibition
Mutant MET resistance modeling
Mutant kinase domain coverage
Confirm inhibitory activity against H1094Y, Y1235D, M1250T mutants
Controlled IV dosing xenograft studies
IV formulation and PK parameters
Validate tumor regression at reported doses in MET-amplified models
DDI studies without CYP3A4 confounding
CYP3A4 inhibition absence
Confirm no CYP3A4 inhibition in combination assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR125844

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.